molecular formula C29H46O12 B191018 Dihydroouabain CAS No. 1183-35-3

Dihydroouabain

Cat. No.: B191018
CAS No.: 1183-35-3
M. Wt: 586.7 g/mol
InChI Key: ZTFGOPUOTATSAL-ZWGUVXOWSA-N
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Description

Dihydroouabain is a cardenolide glycoside that is derived from ouabain. It is characterized by the reduction of the double bond in the lactone ring to a single bond. This compound is known for its role as a sodium-potassium pump antagonist and exhibits ionotropic effects. It is used in various scientific research applications, particularly in the fields of biology and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydroouabain can be synthesized from ouabain through a hydrogenation reaction. The reaction typically involves the use of palladium on activated carbon as a catalyst and hydrogen gas as the reducing agent .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory-scale procedures with appropriate scaling up. The use of high-pressure hydrogenation reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Dihydroouabain undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: The primary reduction reaction involves the conversion of ouabain to this compound.

    Substitution: It can participate in substitution reactions, particularly involving the hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas and palladium on activated carbon are used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can have different biological activities and properties.

Scientific Research Applications

Dihydroouabain has several scientific research applications:

Mechanism of Action

Dihydroouabain exerts its effects by inhibiting the sodium-potassium-transporting adenosine triphosphatase enzyme. This inhibition leads to an increase in intracellular sodium and calcium concentrations, which can promote the activation of contractile proteins such as actin and myosin. The compound also affects the electrical activity of cells, increasing the slope of phase 4 depolarization, shortening the action potential duration, and decreasing the maximal diastolic potential .

Comparison with Similar Compounds

    Ouabain: The parent compound from which dihydroouabain is derived. It has a similar structure but contains a double bond in the lactone ring.

    Digitoxin: Another cardiac glycoside with similar ionotropic effects but different pharmacokinetics and toxicity profiles.

    Digoxin: A widely used cardiac glycoside with a similar mechanism of action but different clinical applications.

Uniqueness of this compound: this compound is unique due to its reduced lactone ring, which alters its biological activity and pharmacokinetics compared to ouabain. Its role as a radiosensitizer for cervical cancer also distinguishes it from other similar compounds .

Properties

CAS No.

1183-35-3

Molecular Formula

C29H46O12

Molecular Weight

586.7 g/mol

IUPAC Name

(4S)-4-[(1R,3S,5S,8R,9S,10R,11R,13R,14S,17R)-1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxolan-2-one

InChI

InChI=1S/C29H46O12/c1-13-22(34)23(35)24(36)25(40-13)41-15-8-19(32)28(12-30)21-17(3-5-27(28,37)9-15)29(38)6-4-16(14-7-20(33)39-11-14)26(29,2)10-18(21)31/h13-19,21-25,30-32,34-38H,3-12H2,1-2H3/t13-,14+,15-,16+,17+,18+,19+,21+,22-,23+,24+,25-,26+,27-,28+,29-/m0/s1

InChI Key

ZTFGOPUOTATSAL-ZWGUVXOWSA-N

SMILES

CC1C(C(C(C(O1)OC2CC(C3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6CC(=O)OC6)O)CO)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@H]([C@@]3([C@@H]4[C@@H](CC[C@@]3(C2)O)[C@]5(CC[C@@H]([C@]5(C[C@H]4O)C)[C@@H]6CC(=O)OC6)O)CO)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CC(C3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6CC(=O)OC6)O)CO)O)O)O)O

Key on ui other cas no.

1183-35-3

Pictograms

Acute Toxic

Synonyms

dihydroouabain

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydroouabain
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Customer
Q & A

A: While the provided articles don't explicitly state the molecular formula and weight of dihydroouabain, they highlight its close structural similarity to ouabain [, ]. Compared to ouabain, this compound has a saturated lactone ring []. A comprehensive search in chemical databases would be necessary to obtain the exact molecular formula, weight, and spectroscopic data.

ANone: The provided research articles primarily focus on the biological activity and pharmacological aspects of this compound. Information about its material compatibility, stability under various conditions, or applications outside a biological context is not discussed.

A: this compound itself does not possess catalytic properties. Its primary mechanism of action involves binding to and inhibiting the enzymatic activity of Na+,K+-ATPase [, , , , , , , , , , ]. Therefore, it's not typically considered for catalytic applications.

ANone: The provided articles primarily focus on experimental investigations of this compound's effects. There is no mention of computational studies, simulations, calculations, or QSAR models related to this compound.

A: Research indicates that the saturation of the lactone ring in this compound, compared to ouabain, results in a decrease in its potency as an inhibitor of Na+,K+-ATPase [, ]. Studies comparing this compound to other cardiac glycosides like ouabain, ouabagenin, and digitoxin reveal differences in their potencies and their effects on action potential configuration and contractility [, ]. These differences suggest that structural modifications to the steroid core and sugar moiety can influence the interaction with Na+,K+-ATPase and subsequent downstream effects. Furthermore, the sugar moiety of this compound appears to play a role in modulating its interaction with different isoforms of the Na+,K+-ATPase, as seen in its reduced inhibitory potency compared to ouabain in guinea pig atria [].

ANone: The articles primarily focus on the compound's biological activity and do not discuss specific SHE regulations. Given its potent biological activity and potential toxicity, appropriate handling and disposal procedures are essential.

ANone: The articles do not provide information on resistance mechanisms specific to this compound or its relation to other compounds or drug classes.

A: While the provided articles don't offer a historical overview, they highlight this compound as a valuable tool for studying the Na+,K+-ATPase and its role in various physiological processes [, , , , , , , , , ]. The research on this compound's effects on cardiac contractility, its interaction with other ion channels, and its role in neuronal excitability represent important contributions to the understanding of cardiac and neuronal physiology.

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